molecular formula C6H6N4O2 B127787 7-Methylxanthine CAS No. 552-62-5

7-Methylxanthine

Cat. No.: B127787
CAS No.: 552-62-5
M. Wt: 166.14 g/mol
InChI Key: PFWLFWPASULGAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylxanthine, also known as heteroxanthine, is a naturally occurring purine alkaloid. It is an active metabolite of caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine). This compound is a non-selective antagonist of adenosine receptors and has been studied for its potential to slow the progression of myopia (nearsightedness) in children .

Mechanism of Action

Target of Action

7-Methylxanthine (7-MX) is an active metabolite of caffeine and theobromine . Its primary targets are the adenosine receptors , where it acts as a non-selective antagonist . Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .

Mode of Action

7-MX interacts with its targets, the adenosine receptors, by binding to the same sites as adenosine, thereby preventing adenosine’s effects . This antagonistic action results in increased wakefulness and alertness, improved clear thinking, and attenuated fatigue .

Biochemical Pathways

The main biosynthetic pathway of 7-MX involves a sequence starting from xanthosine, leading to 7-methylxanthosine, then to this compound, theobromine, and finally to caffeine . In terms of its effects on biochemical pathways, 7-MX’s antagonism of adenosine receptors leads to increased levels of cyclic adenosine monophosphate (cAMP), which can increase heart rate and promote fat metabolism .

Pharmacokinetics

As such, it is likely that its pharmacokinetic properties are similar to these compounds. Caffeine, for example, is rapidly absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary molecular effect of 7-MX is the antagonism of adenosine receptors, which leads to a variety of cellular effects. These include increased wakefulness and alertness, improved clear thinking, and reduced fatigue . In addition, 7-MX has been shown to slow the progression of myopia (nearsightedness) and is under investigation for this purpose in children with myopia .

Action Environment

The action of 7-MX can be influenced by various environmental factors. For instance, the consumption of certain foods and beverages, such as coffee, tea, and chocolate, which contain methylxanthines, can affect the levels of 7-MX in the body . Additionally, factors such as age, liver function, and genetic variations in metabolizing enzymes can influence the metabolism and effects of 7-MX .

Biochemical Analysis

Biochemical Properties

7-Methylxanthine is a methyl derivative of xanthine . It antagonizes adenosine receptors in the central nervous system and peripheral tissues . This antagonistic action is a key aspect of its biochemical interactions .

Cellular Effects

This compound has been shown to have effects on various types of cells. It may slow the progression of myopia by retarding axial elongation in myopic children .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its role as a non-selective antagonist of the adenosine receptors . This means it binds to these receptors and inhibits their function, which can influence various cellular and molecular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce myopia progression and axial eye growth over time . It is non-toxic and effective in reducing myopia progression and axial eye growth in experimental and clinical studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in relation to its potential to control myopia progression

Metabolic Pathways

This compound is part of the metabolic pathway that includes xanthosine, 7-methylxanthosine, this compound, theobromine, and caffeine . The catabolism of caffeine, a related compound, starts with its conversion to theophylline .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented in the available literature. Given its biochemical properties and its role as a non-selective antagonist of the adenosine receptors , it can be inferred that it likely interacts with these receptors at the cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methylxanthine can be synthesized through various chemical and biocatalytic methods. One efficient method involves the use of a mixed-culture system composed of engineered Escherichia coli strains. These strains are designed to convert caffeine to this compound. Optimal reaction conditions include equal concentrations of caffeine and theobromine specialist cells at an optical density of 50, reacted with 2.5 mM caffeine for 5 hours. This method has achieved an 85.6% molar conversion rate .

Industrial Production Methods: Industrial production of this compound is limited due to its complex synthesis and the requirement for hazardous chemicals. the biocatalytic process using engineered microbial cells presents a promising alternative for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 7-Methylxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various hydroxylated derivatives .

Scientific Research Applications

7-Methylxanthine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Caffeine (1,3,7-trimethylxanthine)
  • Theobromine (3,7-dimethylxanthine)
  • Theophylline (1,3-dimethylxanthine)
  • Paraxanthine (1,7-dimethylxanthine)

Comparison: 7-Methylxanthine is unique in its specific antagonism of adenosine receptors and its potential therapeutic applications in myopia and gout. Unlike caffeine, which is widely consumed for its stimulant effects, this compound is primarily studied for its medical benefits. Theobromine and theophylline share similar pharmacological properties but differ in their potency and specific applications .

Properties

IUPAC Name

7-methyl-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c1-10-2-7-4-3(10)5(11)9-6(12)8-4/h2H,1H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWLFWPASULGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203696
Record name 7-Methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

552-62-5
Record name 7-Methylxanthine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylxanthine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylxanthine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dihydro-7-methyl-1H-purine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.200
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-METHYLXANTHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9M81NJM6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

> 300 °C
Record name 7-Methylxanthine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001991
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methylxanthine
Reactant of Route 2
Reactant of Route 2
7-Methylxanthine
Reactant of Route 3
Reactant of Route 3
7-Methylxanthine
Reactant of Route 4
Reactant of Route 4
7-Methylxanthine
Reactant of Route 5
7-Methylxanthine
Reactant of Route 6
Reactant of Route 6
7-Methylxanthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.